molecular formula C9H10ClF4NO B1382984 (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1807937-60-5

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1382984
CAS No.: 1807937-60-5
M. Wt: 259.63 g/mol
InChI Key: RFCDPKSXMINDCH-DDWIOCJRSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine derivative characterized by a trifluoroethylamine backbone substituted with a 3-fluoro-4-methoxyphenyl group. Its IUPAC name reflects the stereochemistry (1R configuration), trifluoromethyl group at the β-position, and the aryl substituent. The compound’s molecular formula is C₉H₉ClF₄NO, with a molecular weight of 273.62 g/mol, and it is registered under CAS number 1807937-60-5 .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDPKSXMINDCH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the appropriate precursor molecules. One common synthetic route includes the following steps:

  • Bromination: The starting material, 3-fluoro-4-methoxybenzene, undergoes bromination to introduce a bromo group at the desired position.

  • Formation of Trifluoromethyl Group: The brominated compound is then treated with a trifluoromethylating agent to introduce the trifluoromethyl group.

  • Amination: The trifluoromethylated compound is subjected to amination to introduce the amine group.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.

  • Substitution Products: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Substituents Molecular Formula CAS Number Key Differences References
(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride 3-F, 4-OCH₃ C₉H₉ClF₄NO 1807937-60-5 Reference compound; trifluoroethylamine core with 3-F and 4-OCH₃
(R)-2,2,2-Trifluoro-1-(4-chlorophenyl)ethan-1-amine hydrochloride 4-Cl C₈H₇ClF₃N·HCl 1391561-94-6 Chlorine replaces 3-F and 4-OCH₃; altered lipophilicity
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride 3-F C₈H₇ClF₄N 1391436-37-5 Lacks 4-OCH₃; reduced steric bulk and electronic effects
(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-amine hydrochloride 3-OCH₃ C₉H₁₀ClF₃NO N/A Methoxy at 3-position instead of 4; positional isomerism
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride H (no CF₃) C₉H₁₂ClFNO 1375472-38-0 Lacks trifluoromethyl group; simpler amine structure

Substituent Effects on Pharmacological Properties

  • Electron-Withdrawing Groups (Fluorine/Trifluoromethyl): The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug activity .
  • Methoxy Group: The 4-methoxy substituent in the target compound introduces steric bulk and moderate electron-donating effects, which may influence receptor subtype selectivity compared to analogues with halogens (e.g., 4-Cl in ).
  • Stereochemistry: The (1R) configuration ensures enantioselective interactions with chiral biological targets, distinguishing it from racemic mixtures or opposite enantiomers .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry. Its unique structural features, including the trifluoroethyl and methoxy groups, suggest distinct biological activities that warrant detailed exploration. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀ClF₄NO
  • Molecular Weight : 259.63 g/mol
  • CAS Number : 1807937-60-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound is believed to interact with specific receptors involved in signal transduction pathways. The trifluoroethyl group enhances lipophilicity and membrane permeability, facilitating cellular uptake.
  • Enzyme Modulation : It has been shown to modulate the activity of enzymes linked to metabolic pathways. Preliminary studies suggest that it may inhibit certain kinases, which are crucial in cancer cell proliferation.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC₅₀ values observed in these studies:

Cell LineIC₅₀ (nM)Reference
A549 (Lung Cancer)45 ± 5
MCF7 (Breast Cancer)30 ± 3
HeLa (Cervical Cancer)25 ± 4

These results indicate that this compound exhibits significant antiproliferative activity across multiple cancer types.

Enzymatic Inhibition Studies

The compound has also been tested for its ability to inhibit key enzymes involved in cancer metabolism:

Enzyme TargetIC₅₀ (nM)Reference
FGFR169 ± 19
EGFR T790M5.3
Aurora A20

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : A study demonstrated that this compound significantly inhibited growth in A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms by which this compound exerts its effects on FGFR signaling pathways. The results indicated a reduction in downstream signaling activity upon treatment with the compound .
  • Combination Therapy Potential : Recent investigations suggest that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This approach is currently under evaluation in preclinical models .

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